Cas no 176-80-7 (1-Azaspiro[4.5]decane)
1-Azaspiro[4.5]decane Chemical and Physical Properties
Names and Identifiers
-
- 1-Azaspiro[4.5]decane
- 1-azaspiro(4.5)decane
- 1-Aza-spiro[4.5]decan
- 1-aza-spiro[4.5]decane
- 1-azaspiro< 4.5> decane
- 2,2-Pentamethylenepyrrolidine
- 4-azaspiro[4.5]decane
- AC1L1SAP
- BRN 0103872
- NSC19984
- Spiro(cyclohexan-1,2'-pyrrolidin)
- Spiro-(cyclohexan-1,2'-pyrrolidin)
- SureCN162968
- NSC 19984
- UNII-354S34PWD9
- 354S34PWD9
- SB34297
- NSC-19984
- {1-Azaspiro[4.5]decane}
- Pyrrolidine, 2,2-(1,5-pentanediyl)-
- SCHEMBL162968
- AKOS006277627
- EN300-98626
- DTXCID8092552
- MFCD01665114
- CS-0340065
- DTXSID10170061
- BDBM50137089
- WLN: T5NXTJ B-& AL6XTJ
- AS-32866
- CHEMBL3753828
- 176-80-7
- 5-20-04-00400 (Beilstein Handbook Reference)
- DB-126833
-
- MDL: MFCD01665114
- Inchi: 1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2
- InChI Key: LGKNCSVHCNCJQG-UHFFFAOYSA-N
- SMILES: N1CCCC21CCCCC2
Computed Properties
- Exact Mass: 139.13621
- Monoisotopic Mass: 139.1361
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 1.9
Experimental Properties
- Density: 0.94
- Boiling Point: 205.7°C at 760 mmHg
- Flash Point: 72.7°C
- Refractive Index: 1.496
- PSA: 12.03
1-Azaspiro[4.5]decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM139241-1g |
1-Aza-spiro[4.5]decane |
176-80-7 | 95% | 1g |
$604 | 2021-08-05 | |
| Chemenu | CM139241-5g |
1-Aza-spiro[4.5]decane |
176-80-7 | 95% | 5g |
$1810 | 2021-08-05 | |
| Chemenu | CM139241-1g |
1-Aza-spiro[4.5]decane |
176-80-7 | 95% | 1g |
$*** | 2023-03-30 | |
| abcr | AB446894-1 g |
1-Azaspiro[4.5]decane; 98% |
176-80-7 | 1g |
€993.00 | 2023-07-18 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0326-1g |
1-Aza-spiro[4.5]decane |
176-80-7 | 98% | 1g |
4664.23CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0326-5g |
1-Aza-spiro[4.5]decane |
176-80-7 | 98% | 5g |
18656.93CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0326-500mg |
1-Aza-spiro[4.5]decane |
176-80-7 | 98% | 500mg |
2773.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0326-250mg |
1-Aza-spiro[4.5]decane |
176-80-7 | 98% | 250mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0326-100mg |
1-Aza-spiro[4.5]decane |
176-80-7 | 98% | 100mg |
1382.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0326-50mg |
1-Aza-spiro[4.5]decane |
176-80-7 | 98% | 50mg |
1110.94CNY | 2021-05-08 |
1-Azaspiro[4.5]decane Suppliers
1-Azaspiro[4.5]decane Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1-Azaspiro[4.5]decane
1-Azaspiro[4.5]decane (CAS No. 176-80-7): A Comprehensive Overview
1-Azaspiro[4.5]decane (CAS No. 176-80-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its spirocyclic structure, offers a range of properties that make it an attractive candidate for various applications, including drug discovery and the development of novel materials.
The chemical structure of 1-Azaspiro[4.5]decane consists of a seven-membered azaspiro ring, which imparts unique conformational flexibility and chemical reactivity. This structural feature has been the focus of numerous studies aimed at understanding its potential in medicinal chemistry and synthetic organic chemistry. Recent research has highlighted the compound's ability to serve as a scaffold for the synthesis of complex molecules with diverse biological activities.
In the context of pharmaceutical research, 1-Azaspiro[4.5]decane has shown promise as a lead compound for the development of new drugs. Its spirocyclic structure provides a platform for the introduction of functional groups that can modulate its biological properties. For instance, modifications at the nitrogen atom or the spiro junction can significantly alter the compound's pharmacokinetics and pharmacodynamics. Studies have demonstrated that derivatives of 1-Azaspiro[4.5]decane exhibit potent activity against various targets, including enzymes, receptors, and ion channels.
The synthetic accessibility of 1-Azaspiro[4.5]decane is another factor contributing to its appeal in research and development. Several efficient synthetic routes have been developed to prepare this compound and its derivatives, making it readily available for large-scale synthesis. These methods often involve ring-closing metathesis (RCM) or other cycloaddition reactions, which allow for the construction of the spirocyclic framework with high stereoselectivity and yield.
Beyond its applications in drug discovery, 1-Azaspiro[4.5]decane has also found use in materials science. Its unique structural properties make it suitable for the design of functional materials with tailored physical and chemical characteristics. For example, derivatives of 1-Azaspiro[4.5]decane have been employed in the development of luminescent materials, polymers, and catalysts. The ability to fine-tune the electronic properties of these materials through molecular design opens up new possibilities for their use in advanced technologies.
In recent years, computational methods have played a crucial role in advancing our understanding of 1-Azaspiro[4.5]decane. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational behavior and electronic structure of this compound. These studies have helped to identify key structural features that contribute to its reactivity and stability, guiding experimental efforts to optimize its properties for specific applications.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Research on 1-Azaspiro[4.5]decane has shown that it can be synthesized using green chemistry principles, minimizing waste and reducing environmental footprint. Additionally, efforts are underway to develop biodegradable derivatives that can be safely used in various applications without posing significant environmental risks.
In conclusion, 1-Azaspiro[4.5]decane (CAS No. 176-80-7) is a multifaceted compound with a wide range of potential applications in pharmaceutical research, materials science, and beyond. Its unique structural features and synthetic accessibility make it an attractive target for further investigation and development. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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